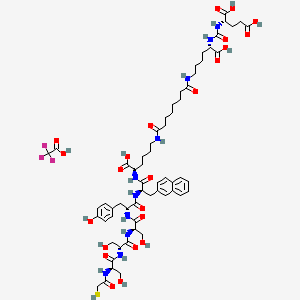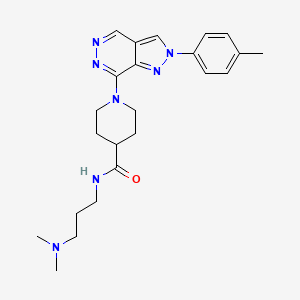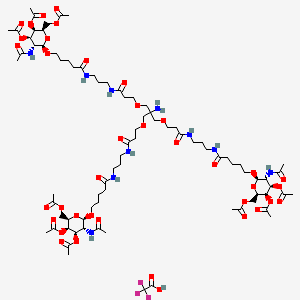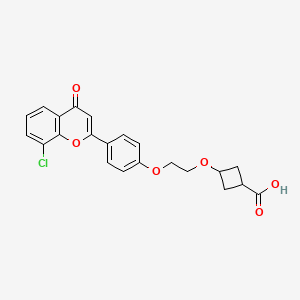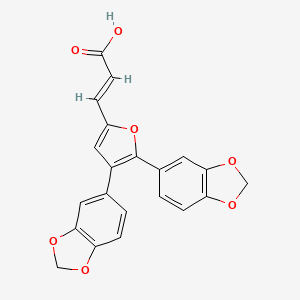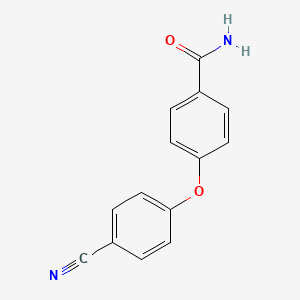![molecular formula C19H13ClN2O2S B10857102 7-[(2-chlorophenoxy)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10857102.png)
7-[(2-chlorophenoxy)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SLC26A3-IN-2 is a small-molecule inhibitor specifically targeting the solute carrier family 26 member 3 (SLC26A3) protein. This protein is a chloride-bicarbonate exchanger found in the intestinal epithelial cells, playing a crucial role in maintaining the acid-base balance and facilitating electroneutral sodium chloride absorption . The inhibition of SLC26A3 by SLC26A3-IN-2 has significant implications for various physiological and pathological processes, particularly in the context of gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SLC26A3-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for small-molecule inhibitors typically involve:
Formation of Core Structure: This step involves the construction of the core molecular framework through various organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modification: Introduction of functional groups that enhance the compound’s binding affinity and specificity to the target protein. This may involve reactions like halogenation, alkylation, or acylation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of SLC26A3-IN-2 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring compliance with regulatory standards. This includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis may be carried out in batch reactors or continuous flow systems to improve efficiency and control.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product, including analytical testing and validation.
Chemical Reactions Analysis
Types of Reactions
SLC26A3-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
SLC26A3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of chloride-bicarbonate exchangers and to develop new inhibitors with improved properties.
Medicine: Investigated for its potential therapeutic applications in treating gastrointestinal disorders by modulating chloride and bicarbonate transport.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new drug candidates targeting anion transporters.
Mechanism of Action
SLC26A3-IN-2 exerts its effects by specifically binding to the SLC26A3 protein and inhibiting its chloride-bicarbonate exchange activity . This inhibition disrupts the electroneutral sodium chloride absorption in the intestine, leading to altered fluid and electrolyte balance. The molecular targets and pathways involved include:
SLC26A3 Protein: The primary target, where the inhibitor binds to the active site or allosteric sites, preventing the exchange of chloride and bicarbonate ions.
Downstream Effects: The inhibition of SLC26A3 affects various physiological processes, including fluid secretion, pH regulation, and electrolyte homeostasis.
Comparison with Similar Compounds
SLC26A3-IN-2 is unique in its high specificity and potency for inhibiting SLC26A3 compared to other similar compounds. Some similar compounds include:
SLC26A1 Inhibitors: Targeting the sulfate transporter SLC26A1, which has different substrate specificity and physiological roles.
SLC26A4 Inhibitors: Inhibiting the pendrin protein, involved in chloride-iodide exchange in the thyroid and inner ear.
SLC26A6 Inhibitors: Targeting the multifunctional anion exchanger SLC26A6, which has broader substrate specificity, including oxalate and formate.
Properties
Molecular Formula |
C19H13ClN2O2S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
7-[(2-chlorophenoxy)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H13ClN2O2S/c20-15-8-4-5-9-17(15)24-11-14-10-18(23)22-16(12-25-19(22)21-14)13-6-2-1-3-7-13/h1-10,12H,11H2 |
InChI Key |
MXPJASIJFFIVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=CC(=O)N23)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


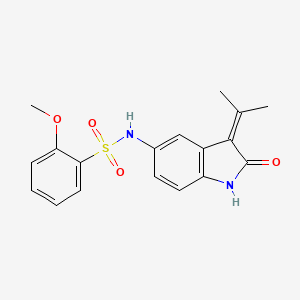
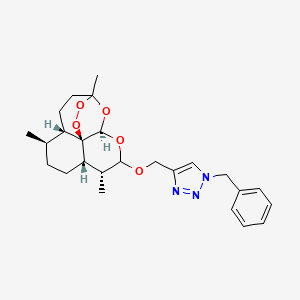
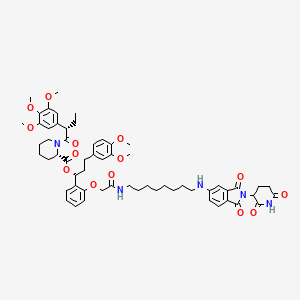
![2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10857048.png)
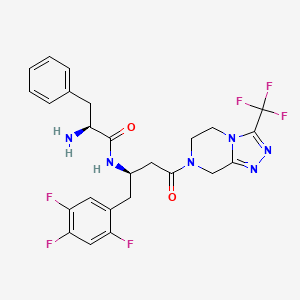
![2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B10857054.png)
